A Technical Guide to the Chemical Properties and Applications of (2,3-Dihydrobenzofuran-4-yl)methanol
A Technical Guide to the Chemical Properties and Applications of (2,3-Dihydrobenzofuran-4-yl)methanol
Abstract: (2,3-Dihydrobenzofuran-4-yl)methanol is a heterocyclic organic compound featuring the 2,3-dihydrobenzofuran scaffold, a recognized "privileged structure" in medicinal chemistry.[1] This core structure is prevalent in numerous biologically active natural products and synthetic molecules, underscoring its importance in drug discovery and development.[2][3] The presence of a reactive primary alcohol at the 4-position of the aromatic ring makes this molecule a versatile and valuable building block for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Molecular Structure and Physicochemical Properties
(2,3-Dihydrobenzofuran-4-yl)methanol, identified by the CAS Number 209256-41-7, possesses a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[4][5] Its structure consists of a fused bicyclic system where a dihydrofuran ring is annulated to a benzene ring. The key functional group, a hydroxymethyl (-CH₂OH) substituent, is located at the C4 position of the benzofuran core.
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. Computational models provide valuable initial insights into these characteristics.
Table 1: Physicochemical and Computational Data for (2,3-Dihydrobenzofuran-4-yl)methanol
| Property | Value | Source |
| CAS Number | 209256-41-7 | [4] |
| Molecular Formula | C₉H₁₀O₂ | [4] |
| Molecular Weight | 150.17 | [4] |
| SMILES | C1=CC(=C2CCOC2=C1)CO | [4] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [4] |
| LogP (octanol-water partition coeff.) | 1.1138 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
| Recommended Storage | Sealed in dry, 2-8°C | [4][6] |
Spectroscopic Profile
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While experimental data should be sourced directly from the supplier for a specific batch[7], the expected spectral characteristics can be predicted based on the molecule's structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the aromatic protons (3H, complex multiplet), the two methylene groups of the dihydrofuran ring (2H triplets each, at approximately 3.2 ppm and 4.6 ppm), the benzylic methylene protons of the hydroxymethyl group (2H singlet), and the hydroxyl proton (1H, broad singlet, exchangeable with D₂O).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display nine unique signals: six for the aromatic carbons (in the 110-160 ppm range), two for the aliphatic carbons of the dihydrofuran ring, and one for the hydroxymethyl carbon (around 60-65 ppm).
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Mass Spectrometry (MS): High-resolution mass spectrometry should reveal a molecular ion peak corresponding to the exact mass of 150.0681 Da.[8][9]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), sharp peaks around 2850-3000 cm⁻¹ (aliphatic and aromatic C-H stretches), a strong peak around 1050-1150 cm⁻¹ (C-O stretch), and several absorptions in the 1450-1600 cm⁻¹ region (aromatic C=C stretching).
Synthesis and Manufacturing
The synthesis of dihydrobenzofuran derivatives is a topic of significant interest, with numerous methods developed, including transition metal-catalyzed and metal-free approaches.[3][10] (2,3-Dihydrobenzofuran-4-yl)methanol is typically not synthesized as a primary target but rather prepared from a more functionalized precursor, such as the corresponding carboxylic acid or aldehyde. A common and straightforward laboratory-scale synthesis involves the reduction of 2,3-dihydrobenzofuran-4-carboxylic acid.
Caption: General synthetic workflow for the preparation of the target compound.
Experimental Protocol: Reduction of 2,3-Dihydrobenzofuran-4-carboxylic acid
Causality: Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent due to its high reactivity and effectiveness in reducing carboxylic acids directly to primary alcohols. Anhydrous tetrahydrofuran (THF) is used as the solvent as it is aprotic and effectively solubilizes the hydride reagent.
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Reaction Setup: A solution of 2,3-dihydrobenzofuran-4-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon). The excess of LiAlH₄ ensures the complete conversion of the starting material.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
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Workup (Quenching): The reaction is carefully quenched at 0°C by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess hydride and precipitating the aluminum salts into a filterable solid.
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Isolation: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate or THF.
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Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure (2,3-dihydrobenzofuran-4-yl)methanol.
Chemical Reactivity and Derivatization
The reactivity of (2,3-dihydrobenzofuran-4-yl)methanol is governed by its two principal functional components: the primary alcohol and the electron-rich aromatic ring. This dual reactivity allows for its use in a wide array of subsequent chemical transformations.
Caption: Key reaction pathways for (2,3-Dihydrobenzofuran-4-yl)methanol.
Reactions of the Hydroxymethyl Group
The primary alcohol is susceptible to a variety of standard transformations:
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Oxidation: Controlled oxidation using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) yields the corresponding aldehyde (2,3-dihydrobenzofuran-4-carbaldehyde). Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will oxidize the alcohol directly to the carboxylic acid.
-
Esterification: It readily undergoes esterification with carboxylic acids (Fischer esterification) or more reactive acyl chlorides and anhydrides in the presence of a base to form various ester derivatives.
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Etherification: The alcohol can be converted to its corresponding alkoxide with a strong base like sodium hydride (NaH), which can then act as a nucleophile in a Williamson ether synthesis by reacting with an alkyl halide to form an ether.
Reactions of the Aromatic Ring
The benzene portion of the molecule can undergo electrophilic aromatic substitution. The directing effects of the substituents—the activating, ortho, para-directing ether oxygen and the weakly activating alkyl portion of the fused ring—influence the position of substitution. The most probable sites for electrophilic attack are the C5 and C7 positions.
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Halogenation: Bromination using N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst will introduce a bromine atom onto the aromatic ring.
-
Nitration: Reaction with a mixture of nitric and sulfuric acids will install a nitro group.
-
Friedel-Crafts Reactions: Acylation or alkylation can be achieved under standard Friedel-Crafts conditions, although the Lewis acid catalyst may coordinate with the oxygen atoms, requiring careful optimization.
Applications in Research and Drug Development
The true value of (2,3-dihydrobenzofuran-4-yl)methanol lies in its application as a structural motif and chemical intermediate. The 2,3-dihydrobenzofuran core is a well-established "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets.[1]
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Scaffold for Medicinal Chemistry: This compound serves as an excellent starting point for the synthesis of compound libraries. By modifying the hydroxymethyl group and performing substitutions on the aromatic ring, chemists can generate a diverse set of analogues for screening against various biological targets, such as enzymes and receptors.
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Inhibitor Design: Derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated as potential inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme implicated in inflammation and cancer.[1] (2,3-Dihydrobenzofuran-4-yl)methanol provides a key building block for creating novel bio-inspired lead compounds in this area.
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Precursor for Complex Molecules: The dihydrobenzofuran nucleus is a core component of many natural products and complex pharmaceuticals.[3] This molecule provides a synthetically accessible entry point for the total synthesis of such targets.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed. While a specific Safety Data Sheet (SDS) for (2,3-dihydrobenzofuran-4-yl)methanol must be consulted, general handling guidelines can be inferred from structurally related compounds.
-
Hazards: Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][11]
-
Precautions for Safe Handling: Handle only in a well-ventilated area or under a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]
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Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] The recommended storage temperature is between 2-8°C.[4][6]
Conclusion
(2,3-Dihydrobenzofuran-4-yl)methanol is a functionally rich and synthetically versatile building block. Its chemical properties, defined by the reactive primary alcohol and the modifiable aromatic ring, make it an important tool for organic synthesis. Its structural foundation, the 2,3-dihydrobenzofuran scaffold, is of high interest in medicinal chemistry, positioning this compound as a valuable precursor for the discovery and development of novel therapeutic agents. A thorough understanding of its reactivity and handling requirements is essential for its effective and safe utilization in a research and development setting.
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